Tyrosyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide
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Overview
Description
Tyrosyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide, also known as YLFGPQRF-NH2, is a peptide that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of Tyrosyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide is not fully understood. However, it has been shown to interact with various receptors in the brain, including the N-methyl-D-aspartate (NMDA) receptor and the sigma-1 receptor. It has been suggested that Tyrosyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide may exert its neuroprotective effects by modulating the activity of these receptors.
Biochemical And Physiological Effects
Tyrosyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide has been shown to possess various biochemical and physiological effects. It has been shown to protect neurons from oxidative stress-induced damage and to reduce inflammation in the brain. Tyrosyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One of the main advantages of Tyrosyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide is its ability to penetrate the blood-brain barrier. This makes it an attractive candidate for the treatment of neurodegenerative diseases. However, one of the limitations of Tyrosyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide is its stability. It is susceptible to degradation by proteases, which can limit its effectiveness.
Future Directions
For the study of Tyrosyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide include the development of more stable analogs and investigation of its potential use in the treatment of autoimmune diseases.
Synthesis Methods
The synthesis of Tyrosyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide involves the use of solid-phase peptide synthesis (SPPS) method. This method involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid support. The process involves the activation of the carboxyl group of the incoming amino acid and its subsequent coupling to the amino group of the previous amino acid. The process is repeated until the desired peptide chain is obtained.
Scientific Research Applications
Tyrosyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide has been extensively studied for its potential applications in various fields, including drug discovery, cancer research, and neuroscience. It has been shown to possess neuroprotective properties and has the potential to be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Tyrosyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide has also been studied for its potential use as an anticancer agent due to its ability to induce apoptosis in cancer cells.
properties
CAS RN |
124256-00-4 |
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Product Name |
Tyrosyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide |
Molecular Formula |
C54H76N14O11 |
Molecular Weight |
1097.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C54H76N14O11/c1-31(2)27-41(66-47(73)36(55)28-34-17-19-35(69)20-18-34)50(76)67-42(30-33-13-7-4-8-14-33)51(77)64-39(22-24-45(57)71)53(79)68-26-10-16-43(68)52(78)63-38(21-23-44(56)70)49(75)62-37(15-9-25-61-54(59)60)48(74)65-40(46(58)72)29-32-11-5-3-6-12-32/h3-8,11-14,17-20,31,36-43,69H,9-10,15-16,21-30,55H2,1-2H3,(H2,56,70)(H2,57,71)(H2,58,72)(H,62,75)(H,63,78)(H,64,77)(H,65,74)(H,66,73)(H,67,76)(H4,59,60,61)/t36-,37-,38-,39-,40-,41-,42-,43-/m0/s1 |
InChI Key |
OLADVLSBDMEFSV-AQJXLSMYSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)N |
SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N |
sequence |
YLFQPQRF |
synonyms |
(3D)Y8Fa Tyr-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2 tyrosyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide Y8Fa peptide YLFQPQRFa YLFQPQRFamide |
Origin of Product |
United States |
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